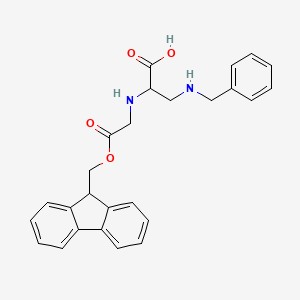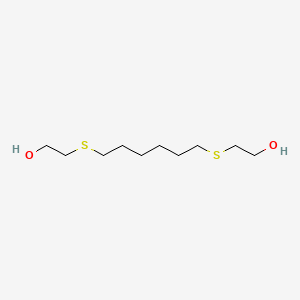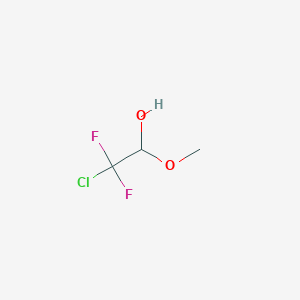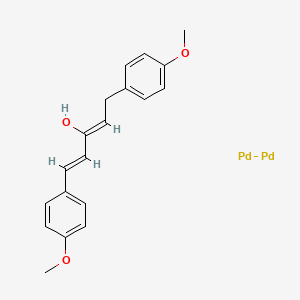![molecular formula C13H12BrNO B12086212 2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol CAS No. 1424386-20-8](/img/structure/B12086212.png)
2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Amino-3’-bromo-4’-methyl-[1,1’-biphenyl]-2-ol is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound features an amino group, a bromine atom, and a methyl group attached to the biphenyl structure, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-3’-bromo-4’-methyl-[1,1’-biphenyl]-2-ol typically involves multiple steps, including electrophilic aromatic substitution and cross-coupling reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex biphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial for sustainable industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Amino-3’-bromo-4’-methyl-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Dehalogenated biphenyl compounds.
Substitution: Substituted biphenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2’-Amino-3’-bromo-4’-methyl-[1,1’-biphenyl]-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’-Amino-3’-bromo-4’-methyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Amino-4’-methyl-[1,1’-biphenyl]-2-ol: Lacks the bromine atom, leading to different reactivity and applications.
2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
2’-Amino-3’-bromo-4’-methyl-[1,1’-biphenyl]-2-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and provides distinct biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
1424386-20-8 |
|---|---|
Molekularformel |
C13H12BrNO |
Molekulargewicht |
278.14 g/mol |
IUPAC-Name |
2-(2-amino-3-bromo-4-methylphenyl)phenol |
InChI |
InChI=1S/C13H12BrNO/c1-8-6-7-10(13(15)12(8)14)9-4-2-3-5-11(9)16/h2-7,16H,15H2,1H3 |
InChI-Schlüssel |
LUQJUASVHZGFDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C2=CC=CC=C2O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12086151.png)
![4-chloro-4-fluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12086158.png)

![3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12086193.png)
![2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide](/img/structure/B12086194.png)

![2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile](/img/structure/B12086204.png)


